molecular formula C10H15BrN4 B8441438 5-Bromo-4-(4-methylpiperazin-1-yl)pyridin-3-amine

5-Bromo-4-(4-methylpiperazin-1-yl)pyridin-3-amine

Cat. No. B8441438
M. Wt: 271.16 g/mol
InChI Key: QTGNAXZTNJWOCK-UHFFFAOYSA-N
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Patent
US09340546B2

Procedure details

1-methylpiperazine (2.109 g, 21.06 mmol) in DCM (62.50 mL) was added to a stirred solution of 3-bromo-4-chloro-5-nitro-pyridine (5000 mg, 21.06 mmol) and DIPEA (3.266 g, 4.402 mL, 25.27 mmol) in DCM (62.50 mL) at RT. The reaction was allowed to stir at ambient temperature for 2 h, then was concentrated in vacuo. The residue was partitioned between a saturated aqueous solution of NaHCO3 and DCM. Combined organic extract was dried and concentrated in vacuo. The orange solid was suspended in Acetic acid (60.00 mL) before iron (7.059 g, 126.4 mmol) was added. The mixture was warmed at 50° C. and stirred for 15 min. The mixture was allowed to cool to RT and DCM:EtOAc (4:1) (400 mL) was added to the reaction. The resulting brown suspension was filtered using a prewetted Celite cartridge (25 g), washing with more DCM:MeOH (4:1) (200 mL). Combined filtrate was concentrated in vacuo to afford a red/brown gum which was purified by chromatography on silica (Rf companion, 80 g cartridge), eluting with DCM-DCM:MeOH:NE3(90:10:1) a gradient of 100-0 to 20:80. Fractions containing clean product were collected and concentrated in vacuo to afford 5-bromo-4-(4-methylpiperazin-1-yl)pyridin-3-amine as a viscous, clear light yellow oil that solidifies on standing. MS (ES+) 273.1.
Quantity
2.109 g
Type
reactant
Reaction Step One
Quantity
5000 mg
Type
reactant
Reaction Step One
Name
Quantity
4.402 mL
Type
reactant
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
Name
Quantity
62.5 mL
Type
solvent
Reaction Step One
Name
DCM EtOAc
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.059 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:10]=[N:11][CH:12]=[C:13]([N+:16]([O-])=O)[C:14]=1Cl.CCN(C(C)C)C(C)C.C(Cl)Cl.CCOC(C)=O>C(Cl)Cl.C(O)(=O)C.[Fe]>[Br:8][C:9]1[C:14]([N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[C:13]([NH2:16])[CH:12]=[N:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.109 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
5000 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1Cl)[N+](=O)[O-]
Name
Quantity
4.402 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
62.5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
62.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
DCM EtOAc
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl.CCOC(=O)C
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
7.059 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between a saturated aqueous solution of NaHCO3 and DCM
EXTRACTION
Type
EXTRACTION
Details
Combined organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed at 50° C.
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
The resulting brown suspension was filtered
WASH
Type
WASH
Details
washing with more DCM:MeOH (4:1) (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Combined filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a red/brown gum which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica (Rf companion, 80 g cartridge)
WASH
Type
WASH
Details
eluting with DCM-DCM
ADDITION
Type
ADDITION
Details
Fractions containing clean product
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C(C=NC1)N)N1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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